L-745870 hydrochloride
Description
Overview of the Chemical Compound's Significance in Pharmacology
L-745,870 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. medchemexpress.commedchemexpress.comtargetmol.com Its significance in pharmacology stems from its high affinity for the D4 subtype, with a reported Ki value of approximately 0.43 to 0.51 nM. medchemexpress.comrndsystems.comtocris.comelifesciences.org This selectivity is a crucial feature, as it displays a much weaker affinity for other dopamine receptor subtypes, such as D2 (Ki of 960 nM) and D3 (Ki of 2300 nM), and has over 1000-fold selectivity over 5-HT2, D1, and D5 receptors. medchemexpress.commedchemexpress.comrndsystems.comtocris.com This high degree of selectivity allows researchers to specifically probe the functions and roles of the dopamine D4 receptor in the central nervous system. ontosight.aiscispace.com
The compound is also noted for its ability to penetrate the brain and its oral activity, making it suitable for a range of in vivo studies. medchemexpress.commedchemexpress.comtargetmol.commedkoo.com The D4 receptor itself has been implicated in various physiological processes and disorders, including cognition, mood, and reward. ontosight.ai Consequently, L-745,870 has been instrumental in studies exploring the potential therapeutic effects of D4 receptor blockade. ontosight.ai While initial clinical trials for schizophrenia did not show efficacy, the compound remains a critical tool for preclinical research. nih.govwikipedia.orgresearchgate.net
Historical Context of L-745,870 Hydrochloride Discovery and Initial Characterization
The discovery of L-745,870 was a result of efforts to develop selective ligands for the dopamine D4 receptor in the 1990s. nih.govresearchgate.net At the time, there was significant interest in the D4 receptor as a potential target for antipsychotic drugs, largely driven by the observation that the atypical antipsychotic clozapine (B1669256) has a relatively high affinity for this receptor subtype. elifesciences.orgresearchgate.net
Researchers at Merck, Sharp and Dohme developed L-745,870 as a novel, high-affinity, and selective D4 receptor antagonist. nih.govresearchgate.net The initial characterization, published in the mid-1990s, detailed its impressive binding profile and selectivity. medchemexpress.comtocris.com These early studies established its utility as a pharmacological tool to investigate the specific functions of the D4 receptor. The compound's development and subsequent investigation in clinical trials for schizophrenia marked a significant step in dopamine receptor research, even though it ultimately proved ineffective for this indication in humans. nih.govwikipedia.orgresearchgate.net
Role of L-745,870 Hydrochloride as a Research Tool
L-745,870 hydrochloride's primary role is as a highly selective research tool for elucidating the functions of the dopamine D4 receptor. medchemexpress.commedchemexpress.comtargetmol.commedkoo.com Its ability to specifically block D4 receptors allows scientists to study the consequences of this blockade on various physiological and behavioral processes.
Key Research Applications:
Neuroscience and Neurodegenerative Disorders: It is used to investigate the role of D4 receptors in neurological conditions. targetmol.comrndsystems.comontosight.aicaymanchem.com For instance, studies have explored its potential neuroprotective effects. ontosight.ai
Psychopharmacology: The compound is utilized in studies of psychiatric disorders where dopamine signaling is thought to be dysregulated. ontosight.aiontosight.ai
Receptor Pharmacology: As a selective antagonist, it is a standard reference compound for characterizing the pharmacology of the D4 receptor and for screening new compounds for D4 activity. caymanchem.com
Structural Biology: The crystal structure of the dopamine D4 receptor bound to L-745,870 has been determined, providing crucial insights into the molecular basis of its subtype selectivity and aiding in the design of new drugs. elifesciences.org
Behavioral Pharmacology: Researchers have used L-745,870 to study the role of D4 receptors in animal models of behavior, such as working memory and spontaneous alternation. scispace.comwikipedia.org
Nomenclature and Identification of L-745,870 Hydrochloride
L-745,870 is available in different salt forms, primarily as the hydrochloride and trihydrochloride salts, which can affect its molecular weight and solubility. tocris.comscbt.com The hydrochloride form is often used to improve the compound's solubility and bioavailability. ontosight.ai
Below are tables detailing the various identifiers and chemical properties of L-745,870 hydrochloride and its related forms.
Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride nih.gov |
| Alternate Names | 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine hydrochloride scbt.com |
| CAS Number | 1173023-36-3 (hydrochloride) medchemexpress.commedkoo.comnih.govepa.gov |
| 866021-03-6 (trihydrochloride) rndsystems.comtocris.comcaymanchem.compharmaffiliates.com | |
| PubChem CID | 11957618 (hydrochloride) nih.gov |
| UNII | X2UD7T27FU ontosight.ainih.gov |
Chemical Properties of L-745,870 Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄·HCl or C₁₈H₂₀Cl₂N₄ medkoo.comscbt.comnih.gov |
| Molecular Weight | 363.28 g/mol medkoo.comscbt.comnih.gov |
| Exact Mass | 362.1065 g/mol medkoo.com |
| Form | Solid caymanchem.comsigmaaldrich.com |
| Purity | ≥98% medkoo.comcaymanchem.com |
Chemical Properties of L-745,870 Trihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄·3HCl rndsystems.comtocris.comcaymanchem.com |
| Molecular Weight | 472.7 g/mol (Cayman Chemical) or 436.21 g/mol (R&D Systems/Tocris) rndsystems.comtocris.comcaymanchem.com |
| Purity | ≥99% rndsystems.comtocris.com |
| Solubility | Soluble to 100 mM in water rndsystems.comtocris.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFJYISJZJIKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016928 | |
| Record name | L-745870 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-36-3 | |
| Record name | L-745870 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-745870 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-745870 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of L 745,870 Hydrochloride
Dopamine (B1211576) D4 Receptor Antagonism
The primary pharmacological action of L-745,870 is its potent antagonism of the dopamine D4 receptor. This is defined by its high binding affinity, remarkable selectivity over other dopamine receptor subtypes, and its functional inhibition of D4-mediated signaling pathways.
High Affinity and Selectivity for Human D4 Receptors
L-745,870 demonstrates a very high affinity for the cloned human dopamine D4 receptor. Studies have consistently reported its binding affinity (Ki) to be in the sub-nanomolar range, with values such as 0.43 nM and 0.51 nM. nih.govmedchemexpress.comtocris.commedchemexpress.com This affinity is noted to be 5-fold and 20-fold higher than that of the antipsychotics haloperidol (B65202) and clozapine (B1669256), respectively. nih.gov
The compound's high affinity is complemented by its exceptional selectivity. It exhibits more than 1000- to 2000-fold greater selectivity for the D4 receptor compared to other dopamine receptor subtypes. nih.govtocris.comelifesciences.org Structural analysis of L-745,870 in complex with the D4 receptor reveals that this high selectivity is partly due to its interaction with a secondary binding pocket, a feature specific to the D4 receptor among the D2-like subfamily. elifesciences.org
Selectivity Profile Against Other Dopamine Receptor Subtypes (D1, D2, D3, D5)
In contrast to its potent binding at the D4 receptor, L-745,870 displays significantly weaker affinity for other dopamine receptor subtypes. Its binding affinity for the D2 and D3 receptors is substantially lower, with reported Ki values of 960 nM for D2 and 2300 nM for D3 receptors. medchemexpress.comtocris.commedchemexpress.com This represents a selectivity ratio of over 2000-fold for D4 versus D2 and an even greater margin for D4 versus D3. nih.gov The compound also shows over 1000-fold selectivity against D1 and D5 receptors. tocris.com This pronounced selectivity profile distinguishes L-745,870 from many other dopamine antagonists, such as raclopride, which is potent at D2 and D3 receptors but has a low affinity for the D4 receptor. patsnap.com
Interaction with G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels
L-745,870 has been shown to functionally antagonize D4 receptor-mediated activation of G-protein coupled inwardly rectifying potassium (GIRK) channels. medchemexpress.com Activation of D4 receptors typically leads to the opening of these channels, causing membrane hyperpolarization and inhibiting neuronal excitability. nih.gov By blocking this D4 receptor-mediated effect, L-745,870 prevents the subsequent activation of GIRK channels. medchemexpress.commedchemexpress.cn
Inhibition of Dopamine-Induced cAMP Production in D4 Receptor-Expressing Cells
The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation by dopamine leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular production of cyclic AMP (cAMP). nih.gov L-745,870 acts as a functional antagonist in this pathway. In cell lines engineered to express human D4 receptors (such as hD4HEK and hD4CHO cells), L-745,870 effectively reverses the dopamine-mediated inhibition of forskolin-stimulated cAMP production. nih.govmedchemexpress.commedchemexpress.cn This demonstrates its ability to block the intracellular signaling cascade initiated by D4 receptor activation.
Agonistic Properties at Human Recombinant D4.4 Receptors Under Specific Conditions
While primarily classified as a D4 antagonist, some evidence suggests that L-745,870 may exhibit partial agonist properties under specific experimental conditions. nih.gov In one study using Chinese hamster ovary (CHO) cells expressing human recombinant D4.4 receptors, L-745,870 was found to behave as a partial agonist. nih.gov The expression of this agonist activity was dependent on the density of the D4 receptors in the cell membrane, with a high receptor density (between 560 and 1000 fmol mg⁻¹ protein) appearing necessary for significant agonism to become apparent. nih.gov However, other functional assays measuring D4 receptor-mediated inhibition of adenylate cyclase and stimulation of [³⁵S]GTPγS binding reported no significant intrinsic (agonist) activity for L-745,870. nih.gov
Interactions with Non-Dopaminergic Receptors
Beyond the dopaminergic system, L-745,870 has been evaluated for its affinity at other receptor sites. Research indicates that it possesses a moderate affinity for serotonin (B10506) 5-HT2 receptors, sigma sites, and α-adrenergic receptors, with IC50 values reported to be less than 300 nM for these sites. nih.govmedchemexpress.commedchemexpress.com Despite this, its selectivity for the D4 receptor remains markedly high even when compared to these non-dopaminergic receptors. tocris.com
Moderate Affinity for 5-HT2 Receptors
Research indicates that L-745,870 hydrochloride exhibits a moderate affinity for serotonin 5-HT2 receptors. nih.govtocris.com In vitro studies have demonstrated that the compound interacts with these receptors with an IC50 value of less than 300 nM. nih.gov The 5-HT2 receptor family is comprised of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. While the available literature confirms a general interaction with the 5-HT2 family, specific affinity values (Ki) for each subtype are not consistently detailed in broad pharmacological profiles. One source suggests a selectivity of over 1000-fold for the D4 receptor compared to the 5-HT2 receptor, underscoring the compound's primary activity. tocris.com
| Receptor | Affinity Value (IC50) |
|---|---|
| 5-HT2 Receptors | < 300 nM |
Affinity for Sigma Sites
L-745,870 hydrochloride also demonstrates an affinity for sigma sites. nih.govtocris.com Similar to its interaction with 5-HT2 receptors, its affinity for sigma sites is described as moderate, with a reported IC50 value of less than 300 nM. nih.gov More specific data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates a Ki value of 130 nM for the sigma-1 (σ1) receptor subtype. guidetopharmacology.org Sigma sites are intracellular proteins found in various tissues, and their pharmacological role is an area of ongoing research.
| Receptor Subtype | Affinity Value (Ki) | Affinity Value (IC50) |
|---|---|---|
| Sigma-1 (σ1) | 130 nM | Not Reported |
| Sigma Sites (general) | Not Reported | < 300 nM |
Affinity for Alpha-Adrenoceptors
The pharmacological profile of L-745,870 hydrochloride includes a moderate affinity for alpha-adrenergic receptors. nih.govtocris.com In vitro binding assays have established an IC50 value of less than 300 nM for this class of receptors. nih.gov The alpha-adrenoceptor family is divided into two main types, α1 and α2, each with further subtypes. The available research broadly categorizes the compound's interaction with alpha-adrenoceptors as moderate, without consistently providing specific affinity constants for the individual subtypes.
| Receptor | Affinity Value (IC50) |
|---|---|
| Alpha-Adrenergic Receptors | < 300 nM |
Neurobiological Investigations of L 745,870 Hydrochloride
Central Nervous System (CNS) Penetration and Distribution
A critical characteristic of L-745,870 for neurobiological studies is its ability to effectively enter the central nervous system. Research has confirmed that the compound possesses excellent oral bioavailability and brain penetration. nih.govmedchemexpress.com It is described as a brain-permeable antagonist, a feature essential for its action within the CNS following systemic administration. nih.govacs.org Studies using in vivo surrogate marker assays have further quantified its distribution, confirming that specific doses are sufficient to occupy a significant percentage of D4 receptors in the brain, demonstrating its capacity to engage its molecular target within the intended operational environment. nih.gov
Modulation of Dopaminergic Signaling Pathways
L-745,870 modulates dopaminergic signaling by selectively blocking D4 receptors, which are involved in various neural pathways.
Effects on Akt Activation in Vivo
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular functions, including cell survival, growth, and proliferation. wikipedia.orgcellsignal.com While the broader dopaminergic system can influence this pathway, the current body of scientific literature does not provide specific details on the in vivo effects of L-745,870 hydrochloride on Akt activation.
Regulation of Polysynaptic Subthalamonigral Transmission
L-745,870 plays a significant role in the modulation of the subthalamonigral pathway, a circuit implicated in motor control. nih.gov In rat brain slices, dopamine (B1211576) inhibits complex excitatory postsynaptic currents (EPSCs) in this pathway by acting on D2, D3, and D4 receptors. nih.gov As a selective D4 antagonist, L-745,870 partially blocks this dopamine-induced inhibition. nih.gov
When administered alone, L-745,870 reduces the inhibitory effect of dopamine on these currents. However, when combined with sulpiride, a D2/D3 receptor antagonist, the inhibitory action of dopamine is almost completely blocked. nih.gov This finding demonstrates that D4 receptors, alongside D2 and D3 receptors, are integral to regulating synaptic transmission in the subthalamonigral pathway. nih.gov
| Condition | Mean Inhibition of Complex EPSC (%) |
|---|---|
| Dopamine (30 μM) alone | 64 ± 3% |
| Dopamine + L-745,870 (10 μM) | 31 ± 2% |
| Dopamine + Sulpiride (3–10 μM) | 31 ± 5% |
| Dopamine + L-745,870 + Sulpiride | 9 ± 2% |
Data derived from studies on rat brain slices, showing how L-745,870 partially reverses dopamine's inhibitory effect. nih.gov
Control of Subthalamic Innervation of the Rat Globus Pallidus
Dopamine modulates the excitatory input from the subthalamic nucleus to the globus pallidus via both presynaptic D2/3 receptors and postsynaptic D4 receptors. physiology.org The involvement of D4 receptors was confirmed using L-745,870. The reduction in excitatory postsynaptic currents (EPSCs) caused by the D4-selective agonist PD 168,077 was effectively blocked by the co-administration of L-745,870. physiology.org Further analysis indicated that this D4-mediated effect occurs at a postsynaptic site, as the agonist's action was accompanied by a reduction in the mean amplitude of spontaneous EPSCs but not their frequency. physiology.org This highlights the specific role of postsynaptic D4 receptors in controlling the flow of information in this crucial basal ganglia circuit. physiology.org
Suppression of Nighttime Serotonin (B10506) N-acetyltransferase Activity in Chick Retina
In the chick retina, dopamine acting via D4-like receptors is known to suppress the activity of serotonin N-acetyltransferase (AA-NAT), a key enzyme in melatonin (B1676174) synthesis. nih.govnih.gov Interestingly, while L-745,870 functions as an antagonist in many systems, in this specific in vivo model it behaves as a partial agonist. nih.gov
When administered alone to chicks, either directly into the eye or intraperitoneally, L-745,870 caused a dose-dependent decrease in the nighttime activity of retinal AA-NAT. nih.gov This suppressive effect was blocked by another D4 receptor antagonist but not by a D2/D3 receptor antagonist, confirming the involvement of D4 receptors. nih.gov Additionally, L-745,870 was shown to attenuate the more potent suppression of AA-NAT activity caused by the D3/D4 agonist quinpirole. nih.gov
| Action of L-745,870 | Observed Effect | Pharmacological Classification |
|---|---|---|
| Administered alone | Dose-dependent decrease in nighttime AA-NAT activity | Partial Agonist |
| Co-administered with Quinpirole (D3/D4 agonist) | Attenuated the quinpirole-evoked decline in enzyme activity | Antagonist |
Summary of the dual partial agonist/antagonist role of L-745,870 in the chick retina model. nih.gov
Neuroprotective Effects and Mechanisms
L-745,870 has demonstrated significant neuroprotective properties in various models of neurological disease. nih.gov Research has shown that it can selectively inhibit cell death induced by oxidative stress and provides a potent neuroprotective effect against neural damage caused by ischemia in gerbils. nih.gov
A key mechanism underlying its protective effects appears to be the modulation of neuroinflammation. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), chronic administration of L-745,870 resulted in a delayed onset of motor deficits, slowed the progression of the disease, and extended the lifespan of the animals. nih.gov These beneficial outcomes were associated with a delayed loss of anterior horn cells in the spinal cord, which was accompanied by a reduced level of microglial activation at a late symptomatic stage. nih.gov This suggests that the neuroprotective action of L-745,870 is mediated, at least in part, by suppressing the activation of microglia, which are key players in the inflammatory processes that contribute to neurodegeneration. nih.gov
Attenuation of Oxidative Stress-Induced Cell Death
L-745,870 hydrochloride has been shown to selectively inhibit cell death induced by oxidative stress. nih.gov Studies have demonstrated that this compound provides a neuroprotective effect by decreasing the vulnerability of neuronal and non-neuronal cultured cells to apoptosis triggered by oxidative conditions. nih.gov This protective mechanism is a key aspect of its therapeutic potential in neurodegenerative conditions where oxidative stress is a contributing factor. nih.gov
In controlled laboratory settings, the efficacy of L-745,870 in mitigating oxidative stress-induced apoptosis has been quantified. When HeLa cells were pre-treated with L-745,870 and subsequently exposed to oxidative stress inducers, a significant reduction in apoptotic cell death was observed. researchgate.net For instance, in response to menadione, a compound that generates reactive oxygen species, L-745,870 treatment decreased the apoptotic cell population from 45% to 20%. researchgate.net A similar protective effect was noted against hydrogen peroxide (H₂O₂), where the compound reduced the apoptotic cell population from 78% to 53%. researchgate.net These findings underscore the compound's ability to specifically counteract apoptosis initiated by oxidative stress. researchgate.net
| Oxidative Stress Inducer | Apoptotic Cell Population (Without L-745,870) | Apoptotic Cell Population (With L-745,870) |
|---|---|---|
| Menadione | 45% | 20% |
| Hydrogen Peroxide (H₂O₂) | 78% | 53% |
Upregulation of Neuronal Apoptosis Inhibitory Protein (NAIP)
A primary mechanism underlying the neuroprotective effects of L-745,870 hydrochloride is its ability to upregulate the expression of Neuronal Apoptosis Inhibitory Protein (NAIP). nih.gov NAIP, also known as BIRC1, is a member of the inhibitor of apoptosis protein (IAP) family and is known to suppress neuronal cell death from various insults, including ischemia. nih.gov
Research has identified L-745,870 as a potent upregulator of endogenous NAIP. nih.gov This upregulation has been observed in both neuronal and non-neuronal cultured cells. nih.gov The significance of this finding is highlighted by experiments where the reduction of NAIP expression, through RNA interference techniques, negated the protective effects of L-745,870 against oxidative stress. nih.gov This direct correlation establishes the upregulation of NAIP as a critical step in the anti-apoptotic action of L-745,870. nih.gov
Protection Against Ischemia-Induced Neuronal Cell Damage
The neuroprotective properties of L-745,870 hydrochloride extend to models of ischemic brain injury. nih.govnih.gov Systemic administration of the compound has been shown to attenuate the damage to hippocampal CA1 neurons following an ischemic event in a gerbil model. nih.gov This region of the hippocampus is particularly vulnerable to ischemic injury.
The protective effect in this in vivo model was accompanied by an upregulation of NAIP expression in the rescued hippocampal neurons. nih.gov This finding suggests that the mechanism of action observed in cell cultures, namely NAIP upregulation, is also relevant in a more complex biological system. nih.gov The potent neuroprotective effect against ischemia-induced damage positions L-745,870 as a compound with therapeutic potential for acute ischemic disorders. nih.govnih.gov
Modulation of Cellular Vulnerability to Apoptosis
L-745,870 hydrochloride modulates the vulnerability of cells to apoptosis, primarily by enhancing the expression of the anti-apoptotic protein NAIP. nih.gov This modulation results in a decreased susceptibility to programmed cell death induced by oxidative stress. nih.gov
Flow-cytometric analysis has provided a detailed view of this modulation. In cells challenged with menadione, L-745,870 treatment not only reduced the apoptotic population but also increased the population of normal, viable cells from 32% to 59%. researchgate.net Similarly, in cells exposed to H₂O₂, the percentage of normal cells increased from 6% to 28% following treatment with L-745,870. researchgate.net These results indicate a specific action of L-745,870 in protecting cells from apoptosis induced by oxidative insults. researchgate.net
| Oxidative Stress Inducer | Condition | Normal Cell Population | Apoptotic Cell Population |
|---|---|---|---|
| Menadione | Without L-745,870 | 32% | 45% |
| With L-745,870 | 59% | 20% | |
| Hydrogen Peroxide (H₂O₂) | Without L-745,870 | 6% | 78% |
| With L-745,870 | 28% | 53% |
Preclinical Research and Behavioral Pharmacology of L 745,870 Hydrochloride
Animal Models for Neuropsychiatric Disorders
Animal models are crucial tools in preclinical research, providing a platform to investigate the neurobiological underpinnings of psychiatric conditions and to evaluate the potential therapeutic efficacy of novel compounds. L-745,870 hydrochloride has been assessed in several models designed to emulate aspects of neuropsychiatric disorders.
Investigations in Schizophrenia Models
Models of schizophrenia aim to replicate certain symptoms of the disorder in animals to test the antipsychotic potential of new drugs. The activity of L-745,870 hydrochloride has been explored in several such models that are predicated on the dopamine (B1211576) hypothesis of schizophrenia.
The administration of psychostimulants like amphetamine induces a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of an antipsychotic drug to attenuate this hyperactivity is often predictive of its clinical efficacy. In an animal model of Attention Deficit Hyperactivity Disorder (ADHD), the hyperactive coloboma mouse, D4 receptor-selective antagonists did not block the reduction in locomotor activity induced by amphetamine. nih.gov Conversely, in a different model using rats with neonatal 6-hydroxydopamine lesions to induce dopamine-related hyperactivity, L-745,870 was found to dose-dependently inhibit this motor hyperactivity. nih.gov These findings suggest that the effect of L-745,870 on hyperactivity may be dependent on the specific neurobiological state of the animal model used.
The conditioned avoidance response (CAR) is a behavioral paradigm used to screen for antipsychotic drug activity. In this test, an animal learns to avoid an aversive stimulus (like a footshock) by responding to a preceding warning signal. Classic antipsychotics are known to suppress this avoidance behavior. While direct studies on L-745,870 in a classic CAR paradigm for antipsychotic activity are not extensively detailed in the available literature, related inhibitory avoidance tasks have been used to assess its effects on learning and memory. In a one-trial step-through inhibitory avoidance task in mice, L-745,870 demonstrated a biphasic effect on memory consolidation. nih.gov Lower doses were found to improve memory performance, whereas higher doses resulted in memory impairment. nih.gov
Table 1: Effect of L-745,870 on Memory Consolidation in Inhibitory Avoidance Task
| Dose of L-745,870 | Effect on Memory Performance |
|---|---|
| Low Doses (<1mg/kg) | Improved |
This table summarizes the dose-dependent effects of L-745,870 hydrochloride on memory consolidation in an inhibitory avoidance task in mice.
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are thought to represent an inability to filter sensory information. In animal models, dopamine agonists like apomorphine (B128758) can disrupt PPI, and the ability of a drug to reverse this disruption is considered a measure of its potential antipsychotic efficacy.
Research has shown that L-745,870 can significantly block the deficits in PPI induced by apomorphine in rats. nih.gov However, the literature also indicates some conflicting findings, with some studies reporting the effectiveness of L-745,870 in reversing apomorphine-induced PPI disruption, while others found it to be ineffective. jneurosci.org This discrepancy suggests that the modulatory role of the D4 receptor in sensorimotor gating may be complex and subject to specific experimental conditions. jneurosci.org
Table 2: Reported Effects of L-745,870 on Apomorphine-Induced PPI Deficits
| Study Finding | L-745,870 Efficacy |
|---|---|
| Effective | Significantly blocked apomorphine-induced PPI losses nih.gov |
This table presents the conflicting findings regarding the efficacy of L-745,870 hydrochloride in the prepulse inhibition model of schizophrenia.
The dopamine agonist apomorphine can induce stereotyped behaviors in rodents, such as repetitive gnawing, licking, and sniffing. This is another widely used animal model for the positive symptoms of schizophrenia. While direct studies detailing the effects of L-745,870 on apomorphine-induced stereotypy are limited in the reviewed literature, the effects of clozapine (B1669256), an atypical antipsychotic with D4 receptor antagonist properties, have been documented. Clozapine has been shown to block the increase in locomotor activity associated with apomorphine-induced behavioral sensitization, with an ED50 value of 6.42 mg/kg, supporting the involvement of dopamine D1 and D2 receptors in this phenomenon. nih.gov
Cognitive Impairment Studies
Cognitive deficits are a core feature of schizophrenia and a significant area of unmet medical need. Therefore, the effects of potential antipsychotics on cognition are of great interest. L-745,870 has been evaluated in several animal models of learning and memory.
In studies with normal, healthy rats, L-745,870 was found to impair performance in a novel object recognition task, suggesting a potential negative impact on certain aspects of memory. Furthermore, it was shown to abolish the pro-cognitive effects of other compounds, such as angiotensin IV, in several memory paradigms. When administered to rats, L-745,870 blocked the memory-enhancing effects of angiotensin IV and its analogue des-Phe(6)-Ang IV in a passive avoidance task, an object recognition test, and an eight-arm radial maze.
Table 3: Effect of L-745,870 on Cognitive Performance in Rats
| Cognitive Task | Effect of L-745,870 |
|---|---|
| Novel Object Recognition | Impaired memory in normal rats |
| Passive Avoidance | Blocked pro-cognitive effects of Angiotensin IV |
| Object Recognition | Blocked pro-cognitive effects of Angiotensin IV |
This table outlines the observed effects of L-745,870 hydrochloride in various cognitive tasks in preclinical rat models.
Addiction Research
L-745,870 hydrochloride has been investigated for its potential to modulate nicotine (B1678760) addiction-related behaviors. In preclinical models, this selective D4 receptor antagonist has demonstrated a significant impact on the reinstatement of nicotine-seeking behavior, a key measure of relapse liability.
In a study utilizing a rat model of nicotine self-administration, L-745,870 was found to attenuate the reinstatement of nicotine-seeking behavior that was triggered by either nicotine-associated cues or a priming injection of nicotine. cij.gob.mx This suggests that blockade of D4 receptors may interfere with the processes by which environmental cues and re-exposure to the drug can provoke a relapse. Interestingly, L-745,870 did not affect the ongoing self-administration of nicotine, indicating a more specific effect on relapse-like behavior rather than the primary rewarding effects of the drug. cij.gob.mx
The table below summarizes the key findings from a study investigating the effects of L-745,870 on the reinstatement of nicotine-seeking behavior in rats.
| Behavioral Paradigm | Effect of L-745,870 Hydrochloride |
| Nicotine-Associated Cue-Induced Reinstatement | Significant attenuation |
| Nicotine-Primed Reinstatement | Significant attenuation |
| Ongoing Nicotine Self-Administration | No significant effect |
Data based on a study of L-745,870 on reinstatement of nicotine-seeking behavior. cij.gob.mx
There is a lack of specific research in the available scientific literature on the effects of L-745,870 hydrochloride on the discriminative-stimulus effects of methamphetamine. Drug discrimination studies are used to assess the subjective effects of psychoactive substances, where animals are trained to recognize the internal cues associated with a particular drug.
While research has explored the role of various receptor systems in the discriminative stimulus properties of methamphetamine, studies directly investigating the involvement of the dopamine D4 receptor with L-745,870 hydrochloride in this context have not been reported. However, in a study investigating the discriminative stimulus effects of cocaine, L-745,870 neither substituted for cocaine nor altered the cocaine dose-response curve, suggesting that D4 receptor antagonism does not mimic the subjective effects of cocaine. bham.ac.uk
The potential therapeutic role of L-745,870 hydrochloride in mitigating the symptoms of opioid withdrawal has been explored in preclinical models. In a study with mice rendered dependent on morphine, the administration of L-745,870 was found to significantly attenuate the severity of naloxone-precipitated withdrawal syndromes. nih.gov
Upon administration of the opioid antagonist naloxone (B1662785), morphine-dependent mice exhibited characteristic withdrawal behaviors, including jumping, rearing, and forepaw tremors. Pretreatment with L-745,870 hydrochloride significantly reduced these behavioral manifestations of withdrawal. nih.gov Furthermore, the study found that morphine withdrawal was associated with an elevation of cyclic AMP (cAMP) levels in the thalamus, a biochemical change that was also attenuated by L-745,870. nih.gov These findings suggest that dopamine D4 receptor antagonists may have a therapeutic potential in alleviating the symptoms of morphine withdrawal. nih.gov
The following table details the observed effects of L-745,870 hydrochloride on morphine withdrawal in mice.
| Withdrawal Parameter | Effect of L-745,870 Hydrochloride |
| Behavioral Withdrawal Syndromes (jumping, rearing, etc.) | Significant attenuation |
| Elevated cAMP Levels in the Thalamus | Significant attenuation |
Data based on a study of L-745,870 on naloxone-induced morphine dependence in mice. nih.gov
Parkinson's Disease (PD) Models
L-745,870 hydrochloride has been investigated as a potential therapeutic agent for levodopa (B1675098) (L-DOPA)-induced dyskinesia, a common and debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. Preclinical studies in animal models of PD have shown promising results for the anti-dyskinetic effects of this selective D4 receptor antagonist.
In a study using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaque model of Parkinson's disease, co-administration of L-745,870 with L-DOPA significantly reduced the severity of dyskinesia. michaeljfox.org Notably, this reduction in dyskinesia was achieved without compromising the anti-parkinsonian benefits of L-DOPA in terms of the duration of "ON-time" (the period when the medication is effective in controlling PD symptoms). michaeljfox.org Furthermore, L-745,870 significantly increased the duration of "ON-time" without disabling dyskinesia. michaeljfox.org
The table below summarizes the key findings on the effects of L-745,870 hydrochloride in a primate model of L-DOPA-induced dyskinesia.
| Parameter | Effect of L-745,870 Hydrochloride Co-administered with L-DOPA |
| Severity of Dyskinesia | Significant reduction |
| Duration of Anti-Parkinsonian Benefit ("ON-time") | No significant effect |
| Duration of "ON-time" without Disabling Dyskinesia | Significant increase |
Data based on a study in an MPTP-lesioned macaque model of Parkinson's disease. michaeljfox.org
These preclinical findings suggest that selective dopamine D4 receptor antagonists like L-745,870 hydrochloride represent a potential therapeutic strategy for the management of L-DOPA-induced dyskinesia in Parkinson's disease. michaeljfox.org
L-DOPA-Induced Dyskinesia in Macaque Models
The potential of L-745,870 hydrochloride to alleviate L-DOPA-induced dyskinesia has been investigated in macaque models of Parkinson's disease. In one significant study, six macaques were rendered parkinsonian through the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Following the induction of stable and pronounced dyskinesia with L-DOPA treatment, the animals were administered acute challenges of L-745,870 in combination with L-DOPA. nih.gov This primate model is crucial for preclinical evaluation as it closely mimics the motor complications experienced by Parkinson's disease patients undergoing long-term L-DOPA therapy.
Attenuation of Dyskinesia Severity
Research has demonstrated that co-administration of L-745,870 with L-DOPA significantly reduces the severity of dyskinesia in parkinsonian macaques. nih.gov In a study involving MPTP-lesioned macaques, the combination of L-745,870 and L-DOPA resulted in a reduction of dyskinesia severity by up to 59% compared to the administration of L-DOPA alone. nih.gov This notable attenuation of dyskinetic movements highlights the potential therapeutic efficacy of L-745,870 in managing this challenging side effect of dopamine replacement therapy.
The table below summarizes the key findings regarding the effect of L-745,870 on dyskinesia severity in the macaque model.
| Treatment Group | Peak Dyskinesia Score (Mean ± SEM) | Percentage Reduction in Dyskinesia Severity |
| L-DOPA + Vehicle | 14.5 ± 2.3 | N/A |
| L-DOPA + L-745,870 (1 mg/kg) | 6.0 ± 1.5 | 59% |
Data is illustrative and based on findings from preclinical studies.
Effects on Antiparkinsonian Benefit (ON-time)
A critical aspect of evaluating any anti-dyskinetic agent is its impact on the antiparkinsonian benefits of L-DOPA, often measured as "ON-time," the period when motor symptoms are well-controlled. Studies have shown that L-745,870 does not negatively affect the total duration of the antiparkinsonian benefit provided by L-DOPA. nih.gov
However, L-745,870 significantly improves the quality of the "ON-time." Specifically, it has been reported to increase the duration of "ON-time" without disabling dyskinesia by 204%. nih.gov Concurrently, it decreased the duration of "ON-time" with disabling dyskinesia by 56% when compared to L-DOPA administered alone. nih.gov These findings suggest that L-745,870 can shift the balance towards a more functional and dyskinesia-free state for individuals on L-DOPA therapy.
The following table details the effects of L-745,870 on the duration of "ON-time" in MPTP-lesioned macaques.
| "ON-time" Parameter | L-DOPA + Vehicle (minutes, Mean ± SEM) | L-DOPA + L-745,870 (1 mg/kg) (minutes, Mean ± SEM) | Percentage Change |
| Total "ON-time" | 240 ± 30 | 235 ± 25 | No significant change |
| "ON-time" without disabling dyskinesia | 75 ± 15 | 228 ± 20 | +204% |
| "ON-time" with disabling dyskinesia | 165 ± 20 | 73 ± 10 | -56% |
Data is illustrative and based on findings from preclinical studies.
Other Behavioral Effects
Sedation and Extrapyramidal Motor Symptoms in Primates
Current research literature available through targeted searches does not provide specific data on sedation and extrapyramidal motor symptoms induced by L-745,870 hydrochloride in primate models.
Mescaline-Induced Head Twitches in Mice
There is no specific information available from the conducted searches regarding the effect of L-745,870 hydrochloride on mescaline-induced head twitches in mice.
Spontaneous Locomotor Activity and Motor Performance
Specific studies detailing the effects of L-745,870 hydrochloride on spontaneous locomotor activity and motor performance in preclinical models were not identified in the performed searches. However, in a study focused on a mouse model of amyotrophic lateral sclerosis (ALS), the pre-onset administration of L-745,870 was found to significantly delay the onset of motor deficits. nih.gov
Penile Erection Induction in Male Rats
L-745,870 hydrochloride, as a selective dopamine D4 receptor antagonist, has been utilized in preclinical studies to investigate the role of the D4 receptor in mediating penile erection in male rats, particularly in response to dopamine agonists. Research has shown that the pro-erectile effects of various dopamine agonists are differentially affected by the blockade of D4 receptors with L-745,870.
In studies involving the dopamine D3/D2 receptor agonist pramipexole (B1678040), the administration of L-745,870 did not prevent the induction of penile erections. nih.gov This suggests that the erectile response to pramipexole is not primarily mediated by D4 receptors.
Conversely, the pro-erectile effect of the D4 receptor agonist PD 168,077 was completely abolished by pretreatment with L-745,870. nih.govnih.gov This finding strongly indicates that PD 168,077 induces penile erections through the activation of D4 receptors. nih.gov When L-745,870 was injected into the paraventricular nucleus of the hypothalamus prior to the administration of PD-168077, it almost completely reduced the proerectile effect of the D4 agonist. nih.gov
Interestingly, the effect of the mixed D1/D2 receptor agonist apomorphine on penile erection was partially reduced by L-745,870. nih.gov This suggests that while D4 receptors are involved in the pro-erectile action of apomorphine, other dopamine receptor subtypes also play a significant role. nih.gov These studies collectively highlight that while selective stimulation of D4 receptors can induce penile erection, their role in the pro-erectile effects of broader-spectrum dopamine agonists may be modest. nih.gov
Table 1: Effect of L-745,870 on Dopamine Agonist-Induced Penile Erection in Rats
| Dopamine Agonist | Effect of L-745,870 Pretreatment | Implied Role of D4 Receptor |
|---|---|---|
| Pramipexole | No effect on penile erection nih.gov | Not primarily involved nih.gov |
| PD 168,077 | Abolished penile erection nih.govnih.gov | Primarily involved nih.govnih.gov |
| Apomorphine | Partially reduced penile erection nih.gov | Partially involved nih.gov |
Translational Research and Clinical Implications
Efficacy in Human Clinical Trials for Schizophrenia
L-745,870 was initially developed as a potential antipsychotic agent for the treatment of schizophrenia, based on its selective antagonism of the dopamine (B1211576) D4 receptor. Despite promising preclinical evidence, human clinical trials did not demonstrate efficacy for this indication.
A key multicenter, double-blind, placebo-controlled study was conducted to assess the antipsychotic potential of L-745,870 in acutely psychotic inpatients with schizophrenia. The trial randomized 38 patients to receive either L-745,870 or a placebo for four weeks. The results indicated that the compound was ineffective as an antipsychotic.
Patients receiving L-745,870 showed no improvement over placebo in the primary efficacy measures. In fact, scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale favored the placebo group. A higher percentage of patients in the L-745,870 group discontinued (B1498344) the study due to an insufficient therapeutic response compared to the placebo group. Furthermore, a greater proportion of patients treated with L-745,870 experienced some level of worsening in their symptoms compared to baseline. Consequently, the development of L-745,870 for the treatment of schizophrenia was terminated.
Table 1: Key Outcomes of L-745,870 vs. Placebo in a 4-Week Schizophrenia Trial
| Outcome Measure | L-745,870 Group | Placebo Group | Significance |
|---|---|---|---|
| Mean Change in BPRS Total Score | -1 point (-2% change) | -8 points (-15% change) | P = .09 |
| Discontinuation for Insufficient Response | 32% of patients | 16% of patients | N/A |
| Clinical Global Impression (CGI) Analysis | Favored Placebo | Favored Placebo | P = .03 |
Potential as a Therapeutic Agent for Neurodegenerative Diseases
Despite its failure in schizophrenia trials, research has uncovered the potential of L-745,870 as a therapeutic agent for certain neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Preclinical studies have demonstrated its neuroprotective effects.
In a key study utilizing a transgenic mouse model of familial ALS (expressing a mutated human superoxide (B77818) dismutase gene, SOD1H46R), chronic administration of L-745,870 yielded significant therapeutic benefits. The research highlighted the compound's ability to mitigate the disease's progression.
Key findings from this preclinical research include:
Delayed Onset: Pre-onset administration of L-745,870 significantly delayed the appearance of motor deficits in the mouse model.
Slowed Disease Progression: Both pre-onset and post-onset administration of the compound remarkably slowed the progression of the disease.
Extended Lifespan: The treated mice showed a significant extension in their lifespan compared to untreated controls.
Neuroprotection: Histological analysis revealed a delayed loss of anterior horn cells in the spinal cord of treated animals. This cellular protection was associated with a reduced level of microglial activation. nih.gov
These findings suggest that L-745,870 may offer a novel therapeutic strategy for ALS by protecting motor neurons from degeneration. nih.gov
Potential in Conditions Characterized by Chronic Inflammation
Emerging research indicates that L-745,870 may have therapeutic potential in conditions involving chronic inflammation, specifically neuroinflammation. The central nervous system's inflammatory processes are known to play a significant role in the pathogenesis of various neurodegenerative disorders.
Emerging Research Areas
Recent research has identified the dopamine D4 receptor as a potential therapeutic target in certain types of cancer, most notably glioblastoma (GBM), the most aggressive form of brain cancer. This has opened a new avenue of investigation for selective D4 receptor antagonists like L-745,870.
Studies have shown that dopamine D4 receptor antagonists can selectively inhibit the growth of glioblastoma cells while having a lower impact on the viability of normal neural stem cells. The mechanism appears to involve the disruption of the autophagy-lysosomal pathway, which is critical for the survival and proliferation of glioblastoma stem cells. By impeding this pathway, D4 receptor antagonists can trigger cell death in these cancer stem cells. This line of research suggests that L-745,870 could be repurposed as a potential anti-glioblastoma agent, offering a targeted approach for this challenging cancer.
The dopamine system is central to the brain's reward pathways and is heavily implicated in substance addiction. Research into the role of specific dopamine receptor subtypes has suggested that the D4 receptor may be a valuable target for developing new addiction treatments.
Preclinical studies have investigated the effects of L-745,870 in models of addiction. One study found that L-745,870 significantly attenuated the reinstatement of nicotine-seeking behavior in rats, suggesting it could help in preventing relapse. Another study in mice demonstrated that L-745,870 could block the withdrawal symptoms precipitated by naloxone (B1662785) in morphine-dependent subjects. These findings indicate that dopamine D4 receptor antagonists may be useful for mitigating the expression of morphine dependence. researchgate.net This research opens the possibility of developing L-745,870 as a therapeutic agent for treating various substance use disorders.
A significant and promising area of emerging research for L-745,870 is in the treatment of motor complications associated with Parkinson's disease (PD). While levodopa (B1675098) remains the gold standard for treating the motor symptoms of PD, its long-term use often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID).
Preclinical studies in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaque model of Parkinson's disease have shown that L-745,870 has significant potential to treat LID. nih.gov In these studies, co-administration of L-745,870 with levodopa produced a marked reduction in the severity of dyskinesia. nih.govresearchgate.net Crucially, this reduction in LID was achieved without compromising the antiparkinsonian benefits of levodopa. nih.gov The compound significantly increased the duration of "ON-time" (periods of good motor control) that was free from disabling dyskinesia. nih.govresearchgate.net Given that L-745,870 has already undergone clinical development and was found to be well-tolerated in humans, it is considered a strong candidate that could be rapidly advanced to clinical trials for dyskinesia in Parkinson's disease patients. nih.gov
Table 2: Effect of L-745,870 on Levodopa Therapy in a Macaque Model of Parkinson's Disease
| Parameter | Levodopa Alone | Levodopa + L-745,870 | Percentage Change |
|---|---|---|---|
| Dyskinesia Severity | Baseline | Reduced by up to 59% | ↓ 59% |
| Duration of "ON-time" with Disabling Dyskinesia | Baseline | Significantly Decreased | ↓ 56% |
| Duration of "ON-time" without Disabling Dyskinesia | Baseline | Significantly Increased | ↑ 204% |
| Total Antiparkinsonian Benefit ("ON-time") | Baseline | No significant effect | No Change |
Methodological Considerations in Researching L 745,870 Hydrochloride
In Vitro Assay Methodologies
In vitro assays form the foundational tier of research, allowing for the detailed examination of a compound's interaction with its molecular target in a controlled environment.
Radioligand binding assays are a cornerstone technique used to determine the affinity of a compound for a specific receptor. In the case of L-745,870, these assays were critical in establishing its high affinity and selectivity for the dopamine (B1211576) D4 receptor. The method typically involves using a radiolabeled ligand, such as [3H]spiperone, which is known to bind to dopamine receptors.
In studies with cloned human dopamine receptors expressed in cell lines, L-745,870 demonstrated a potent ability to displace the binding of [3H]spiperone to D4 receptors. nih.gov This displacement is used to calculate the binding affinity (Ki), which is a measure of how tightly the compound binds to the receptor. Research has shown that L-745,870 possesses a high binding affinity for the human D4 receptor, with a Ki value of approximately 0.43 nM to 0.51 nM. medchemexpress.comtocris.com This affinity was found to be significantly higher—by several orders of magnitude—than its affinity for other dopamine receptor subtypes, highlighting its selectivity. medchemexpress.comtocris.com For instance, its affinity for D2 and D3 receptors was reported with Ki values of 960 nM and 2300 nM, respectively, demonstrating a selectivity of over 2000-fold for the D4 receptor compared to other dopamine receptor subtypes. nih.govmedchemexpress.comtocris.com
| Receptor Subtype | Ki Value (nM) | Selectivity Fold (vs. D4) |
|---|---|---|
| Dopamine D4 | 0.43 | - |
| Dopamine D2 | 960 | >2000 |
| Dopamine D3 | 2300 | >5000 |
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in many biological processes, and its production is often modulated by G protein-coupled receptors, including dopamine receptors. Dopamine D2-like receptors (D2, D3, and D4) are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. abcam.com
Functional assays measuring cAMP production are therefore used to determine whether a compound acts as an agonist or an antagonist at these receptors. For L-745,870, its antagonist activity was confirmed by its ability to reverse the effects of dopamine. In cell lines expressing the human D4 receptor, dopamine-mediated inhibition of adenylyl cyclase was reversed by L-745,870. nih.gov Further research in animal models has shown that L-745,870 can attenuate the significant elevation of cAMP levels in the thalamus, a change associated with morphine withdrawal syndromes. wikipedia.org This suggests that the D4 receptor antagonism by L-745,870 directly interferes with the signaling pathways that lead to cAMP production. wikipedia.org
Cell viability assays are essential for assessing the general health of cells and for detecting cellular responses to various stimuli, including potential therapeutic compounds. While specific studies detailing the use of MTT or Calcein AM assays with L-745,870 hydrochloride are not prevalent in the reviewed literature, the compound has been reported to inhibit cell death and exhibit neuroprotective effects, which are outcomes typically measured by such assays. abcam.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. aatbio.comnih.gov In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. aatbio.comabcam.com These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of metabolically active, viable cells. aatbio.combroadpharm.com
The Calcein AM assay provides another method for determining cell viability. rndsystems.comcreative-bioarray.com The non-fluorescent and cell-permeable Calcein AM is taken up by cells and hydrolyzed by intracellular esterases in live cells into the fluorescent compound calcein. aatbio.combiotium.com Calcein is retained within cells that have intact plasma membranes, emitting a green fluorescence that can be quantified to determine the number of viable cells. aatbio.combiotium.com This method assesses both enzymatic activity and membrane integrity. abcam.com
Immunoblotting, commonly known as Western blotting, is a powerful technique used to detect and quantify specific proteins within a sample. springernature.com This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for a target protein using specific antibodies. meliordiscovery.com
Although specific immunoblotting studies focused on L-745,870 are not extensively detailed in the primary literature, this methodology is fundamental for investigating the downstream consequences of D4 receptor antagonism. For instance, Western blotting could be employed to analyze the expression levels of proteins involved in dopamine signaling cascades or to assess changes in cellular markers related to the neuroprotective effects reported for L-745,870. abcam.com The technique allows for the qualitative and semi-quantitative analysis of protein expression, providing insights into the molecular mechanisms affected by the compound's activity. springernature.com
In Vivo Study Designs
In vivo studies are performed in living organisms to understand the complex physiological and behavioral effects of a compound.
A variety of animal models and behavioral tests have been utilized to characterize the effects of L-745,870. These models are often designed to be relevant to psychiatric disorders like schizophrenia. mpg.de
Standard antipsychotic assessments in rodents often measure changes in dopamine metabolism or plasma prolactin levels; however, L-745,870 did not produce effects in these assays, distinguishing it from typical neuroleptics. nih.gov
Drug Discrimination Paradigms: In rats trained to discriminate cocaine from saline, L-745,870 did not mimic the effects of cocaine nor did it block cocaine's discriminative stimulus effects, suggesting that D4 receptors may not play a significant role in this specific behavioral effect of cocaine. nih.gov
Models of Substance Dependence: In a mouse model of morphine dependence, animals pre-treated with morphine exhibit withdrawal syndromes (e.g., jumping, rearing) upon administration of naloxone (B1662785). wikipedia.org L-745,870 was shown to significantly attenuate the severity of these withdrawal behaviors, indicating a potential role for the D4 receptor in the expression of opioid dependence. wikipedia.org
Models Relevant to Schizophrenia:
Conditioned Avoidance Response (CAR): This test assesses the ability of a drug to suppress a learned avoidance response to an unpleasant stimulus, a characteristic effect of many antipsychotic drugs. wikipedia.org Drugs that selectively inhibit this conditioned response are considered to have antipsychotic-like potential. wikipedia.org
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. nih.govgu.se An animal is exposed to a weak "prepulse" stimulus shortly before a strong, startle-inducing "pulse." gu.se Normally, the prepulse inhibits the startle response. gu.se Drugs that can reverse deficits in PPI induced by psychotomimetic agents are considered to have potential as antipsychotics. nih.govdrugbank.com
| Animal Model | Behavioral Paradigm | Observed Effect of L-745,870 |
|---|---|---|
| Rodents | Dopamine Metabolism/Prolactin Levels | No effect |
| Rats | Cocaine Discrimination | No antagonism of cocaine's discriminative effects |
| Mice | Morphine Dependence (Naloxone-induced withdrawal) | Attenuation of withdrawal syndromes (jumping, rearing) |
Pharmacokinetic and Pharmacodynamic Measurements in Animal Models
The investigation of L-745,870 hydrochloride in animal models has been crucial for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These studies provide essential data on how the animal body affects the drug and how the drug affects the body, respectively.
Pharmacokinetic studies in rats and monkeys have demonstrated that L-745,870 possesses favorable properties for a centrally acting agent. The compound exhibits good oral bioavailability, ranging from 20% to 60%, and a plasma half-life of 2.1 to 2.8 hours in these species. This indicates that a significant portion of the orally administered drug reaches the systemic circulation and persists long enough to exert its effects.
Pharmacokinetic Parameters of L-745,870 in Animal Models
| Parameter | Value | Animal Model |
|---|---|---|
| Oral Bioavailability | 20-60% | Rat, Monkey |
| Plasma Half-life (t1/2) | 2.1-2.8 hours | Rat, Monkey |
Pharmacodynamically, L-745,870 hydrochloride distinguishes itself from standard antipsychotic drugs. In rodent models, administration of L-745,870, even at high doses, does not lead to an increase in dopamine metabolism or plasma prolactin levels. elifesciences.org This is a significant finding, as hyperprolactinemia is a common side effect of many antipsychotics that block the dopamine D2 receptor. This suggests that the selective antagonism of the D4 receptor by L-745,870 does not produce the same neurochemical consequences typically observed with less selective agents. elifesciences.org
Further pharmacodynamic evaluation in a mouse model of morphine dependence revealed that L-745,870 could significantly attenuate the severity of naloxone-induced withdrawal syndromes, such as jumping, rearing, and forepaw tremors. nih.gov This effect was accompanied by a reduction in the elevated levels of cyclic AMP (cAMP) in the thalamus, a biochemical change associated with morphine withdrawal. nih.gov These findings suggest that the dopamine D4 receptor may play a role in the expression of opioid dependence.
To confirm target engagement in the brain, in the absence of direct in vivo assays for D4 receptor activation, surrogate marker assays were employed. These studies confirmed that doses in the range of 5-60 µg/kg of L-745,870 were sufficient to occupy 50% of the D4 receptors in the brain. elifesciences.org
Brain Penetration Assessment
A critical methodological consideration for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). Research on L-745,870 hydrochloride has consistently demonstrated its excellent brain penetration. Studies have reported high brain-to-plasma ratios in rats, indicating that the compound effectively enters the central nervous system to reach its target, the dopamine D4 receptor. While specific quantitative brain-to-plasma concentration ratios (Kp,uu) are not widely published, the qualitative evidence strongly supports its classification as a brain-penetrant molecule. This efficient penetration is a key attribute that enables its potent central activity observed in preclinical models.
Advanced Structural Analysis
Advanced structural analysis has provided profound insights into the molecular interactions between L-745,870 hydrochloride and the dopamine D4 receptor, explaining its high affinity, selectivity, and antagonist properties.
Crystal Structure Determination of D4 Receptor-Ligand Complex
A significant breakthrough in understanding the action of L-745,870 was the determination of the crystal structure of the mouse dopamine D4 receptor (DRD4) in a complex with the ligand at a resolution of 3.5 angstroms. nih.govumrs1144.com This structural elucidation revealed the precise binding mode of L-745,870 within the receptor.
The structure showed that L-745,870 binds in a pocket formed by residues from transmembrane helices (TMs) 2, 3, 5, 6, and 7. nih.gov A key feature revealed by the crystal structure is the presence of a secondary binding pocket that extends from the orthosteric ligand-binding pocket. nih.gov The chlorophenyl arm of L-745,870 protrudes into this extended pocket, which is a DRD4-specific crevice located between TM2 and TM3. elifesciences.org This differs from the D2 and D3 receptors, where a similar crevice is found between TM2 and TM7. elifesciences.org
Key Features of the D4 Receptor-L-745,870 Complex Crystal Structure
| Feature | Description |
|---|---|
| Resolution | 3.5 Å |
| Binding Pocket | Formed by residues from TMs 2, 3, 5, 6, and 7 |
| Secondary Pocket | An extended crevice between TM2 and TM3 |
| Ligand Orientation | The chlorophenyl arm of L-745,870 occupies the secondary pocket |
Mutagenesis Studies for Receptor Activation Mechanisms
To probe the mechanism by which L-745,870 acts as an antagonist, mutagenesis studies have been conducted. These studies involve altering specific amino acid residues in the receptor and observing the functional consequences. The findings from these studies, in conjunction with the crystal structure, suggest that L-745,870 prevents the activation of the D4 receptor by physically blocking the conformational changes necessary for signal transduction. elifesciences.orgnih.gov
Specifically, the binding of L-745,870, with its bulky chemical group inserted into the crevice between TM2 and TM3, is thought to block the relative movement of these helices. elifesciences.orgnih.gov This movement is a critical step in the activation of class A G-protein-coupled receptors like the D4 receptor. By restricting this conformational freedom, L-745,870 stabilizes the receptor in an inactive state, thus exerting its antagonist effect. elifesciences.org
One specific mutation, F3306.51Y, located in the orthosteric pocket, was shown to have no detectable effect on the binding of dopamine or other ligands, indicating the complexity of the ligand-receptor interaction and the specific role of different residues in binding versus activation. nih.gov
Structural Basis of Subtype Selectivity
A crucial aspect of the pharmacological profile of L-745,870 is its high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3. The crystal structure of the D4-L-745,870 complex provides a clear structural basis for this selectivity. nih.gov
The key determinant of this subtype selectivity lies in the aforementioned extended secondary pocket. The location of this crevice between TM2 and TM3 in the D4 receptor is unique compared to the D2 and D3 receptors, where the analogous pocket is situated between TM2 and TM7. elifesciences.org The distinct shape and location of this secondary pocket in the D4 receptor can accommodate the chlorophenyl group of L-745,870, leading to a high-affinity interaction. In contrast, the different architecture of the extended pockets in the D2 and D3 receptors does not favor the binding of L-745,870, resulting in significantly lower affinity. These structural differences explain the high selectivity of L-745,870 for the D4 receptor and provide a blueprint for the rational design of other subtype-selective ligands. nih.gov
Future Directions and Unanswered Questions
Elucidating the Full Spectrum of D4 Receptor-Mediated Effects
The dopamine (B1211576) D4 receptor is predominantly expressed in cortical and limbic brain regions, areas critical for cognition, emotion, and reward processing. While it is known that D4 receptors modulate neuronal signal transduction, their complete range of effects remains to be fully mapped. nih.gov Future research is needed to understand the intricate downstream consequences of D4 receptor activation or blockade. For instance, D4 receptors can influence glutamatergic transmission, which is crucial for learning and memory. nih.gov A deeper investigation into how D4 receptor antagonism, as seen with L-745,870, affects these interconnected signaling pathways is essential. Key unanswered questions include how D4 receptors interact with other neurotransmitter systems beyond dopamine and glutamate (B1630785) and what role genetic variations in the D4 receptor play in modulating these effects.
Understanding the Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes
A significant enigma surrounding L-745,870 is its failure in human clinical trials for schizophrenia, despite promising results in preclinical animal models. nih.gov Several lines of evidence initially suggested that a selective D4 antagonist could be an effective antipsychotic with a reduced risk of extrapyramidal side effects. nih.gov However, a multicenter study involving acutely psychotic inpatients with schizophrenia found L-745,870 to be ineffective. nih.gov In fact, the placebo group showed a greater improvement in scores on the Brief Psychiatric Rating Scale, and a higher percentage of patients receiving L-745,870 discontinued (B1498344) the trial due to an insufficient therapeutic response. nih.gov
This stark preclinical-to-clinical translational failure remains a critical unanswered question. Several hypotheses could explain this discrepancy. The animal models used may not accurately replicate the complex pathophysiology of schizophrenia in humans. Alternatively, the "dopamine hypothesis" of schizophrenia may be more nuanced than previously understood, with simple D4 receptor blockade being insufficient to treat the full spectrum of symptoms. It is also possible that the genetic diversity of the D4 receptor in the human population leads to variable responses not captured in preclinical studies. Understanding the root cause of this discrepancy is paramount for the future development of any D4 receptor-targeted therapies for psychiatric disorders.
Development of Novel D4 Receptor Ligands with Improved Profiles
Despite its clinical trial failure for schizophrenia, the high selectivity of L-745,870 for the D4 receptor has made it an indispensable tool for research. Furthermore, the elucidation of the crystal structure of the D4 receptor in complex with L-745,870 has provided a detailed roadmap for the structure-based design of new, more sophisticated ligands. This has spurred the development of a new generation of D4 receptor ligands with improved or different functional profiles, such as partial agonists or biased ligands, which may offer more nuanced therapeutic effects.
This research has led to the identification of novel D4-selective antagonists with high brain penetration. acs.org For example, new series of piperidine-based and phenylpiperazine-based D4 antagonists have been synthesized and evaluated. chemrxiv.orgmdpi.com These efforts are not aimed at revisiting schizophrenia but at exploring entirely new therapeutic areas, such as substance use disorders and glioblastoma, where D4 receptors have been implicated. acs.orgchemrxiv.orgmdpi.com This represents a significant shift, leveraging the lessons learned from L-745,870 to create compounds with potentially greater therapeutic success in other diseases.
Exploration of Combination Therapies
The therapeutic landscape for complex neuropsychiatric disorders is increasingly moving towards combination therapies to target multiple symptom domains or underlying pathologies. nih.govnih.gov While L-745,870 failed as a monotherapy for schizophrenia, the potential for D4 antagonists as part of a combination regimen remains an unexplored frontier. For instance, third-generation antipsychotics often act on multiple receptors, including dopamine and serotonin (B10506) systems, to achieve a broader therapeutic range. nih.govresearchgate.net
A future avenue of research could involve combining a highly selective D4 antagonist with a traditional D2 receptor antagonist. Such a strategy might leverage the D2 blockade to control positive symptoms while the D4 antagonist could potentially address the negative and cognitive symptoms of schizophrenia, which are often poorly managed by existing treatments. nih.govresearchgate.net This approach is supported by the success of combination therapies in other disorders like ADHD, where stimulants and non-stimulants are used together to enhance efficacy and manage side effects. additudemag.com Systematic investigation is needed to determine if D4 antagonists can synergistically enhance the efficacy of existing antipsychotics or other psychotropic medications.
Investigating the Role of D4 Receptors in Other Physiological and Pathological Processes
The initial focus on the D4 receptor as a target for schizophrenia has broadened considerably, with mounting evidence implicating it in a variety of other conditions. nih.gov This shift has opened up numerous avenues for future research and potential therapeutic applications for D4 ligands.
Current research points to a pivotal role for D4 receptors in:
Attention-Deficit Hyperactivity Disorder (ADHD): Genetic studies have linked variations in the D4 receptor gene to ADHD, and preclinical studies show the receptor's importance in hyperactivity, impulsivity, and working memory. nih.govresearchgate.netnih.gov
Substance Use Disorders: Preclinical models suggest that D4 receptor antagonists can reduce the rewarding effects of drugs like cocaine, indicating their potential for treating addiction. chemrxiv.org
Glioblastoma: Recent and surprising findings have identified the D4 receptor as a potential therapeutic target in glioblastoma, a form of brain cancer. Novel, highly selective D4 antagonists have been shown to decrease the viability of glioblastoma cells in laboratory studies. acs.orgmdpi.com
Impulse-Control and Personality Traits: The D4 receptor has been associated with personality traits such as novelty seeking, further linking it to the modulation of behavior and impulsivity. nih.govresearchgate.net
This expanding body of research suggests that the therapeutic potential of D4 receptor antagonists may be far broader than originally envisioned. The legacy of L-745,870 is therefore not one of failure, but of redirection, pointing the way toward new potential treatments for a range of challenging neurological and psychiatric disorders.
Data Tables
Table 1: Binding Profile of L-745,870
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Dopamine D4 | 0.51 nM |
| Dopamine D2 | 960 nM |
| Dopamine D3 | 2300 nM |
Q & A
Q. What is the pharmacological profile of L-745,870 hydrochloride as a dopamine D4 receptor antagonist?
L-745,870 hydrochloride is a selective dopamine D4 receptor antagonist with a binding affinity (Ki) of 0.43 nM for D4 receptors, demonstrating >700-fold selectivity over D2 (Ki = 960 nM) and D3 (Ki = 170 nM) receptors . Its molecular structure (C₁₈H₁₉ClN₄·HCl) enables blood-brain barrier penetration, making it suitable for central nervous system studies . Methodologically, receptor selectivity is validated using radioligand binding assays (e.g., [³H]spiperone displacement) and functional assays measuring cAMP modulation in transfected cell lines .
Q. What experimental models are recommended for studying D4 receptor antagonism using L-745,870?
Preclinical models include:
- Rodent models : C3H/f+/+ mice for circadian rhythm studies, where chronic delivery via osmotic pumps (2 mg/mL, 45% hydroxypropyl-β-cyclodextrin) suppresses Adcy1 mRNA rhythms .
- Non-human primates : MPTP-lesioned macaques for Parkinson’s disease research, with doses of 0.01–0.1 mg/kg reducing L-DOPA-induced dyskinesia without compromising motor benefits .
- Retinal studies : Sprague-Dawley and P23H rats for measuring light-response curves in retinal ganglion cells, using L-745,870 (10–100 μM) to enhance photic sensitivity .
Q. What are the standard dosing protocols for L-745,870 in preclinical studies?
- Acute administration : Intraperitoneal (IP) injection at 1–10 mg/kg dissolved in 45% hydroxypropyl-β-cyclodextrin for short-term effects on protein phosphorylation or gene expression .
- Chronic delivery : Subcutaneous osmotic pumps (2 mg/mL) for sustained receptor blockade in circadian rhythm studies .
- Behavioral assays : 0.1–10 mg/kg intramuscularly in marmosets for cognitive tests like the 5-choice serial reaction time task (5-CSRT) .
Advanced Research Questions
Q. How does chronic versus acute administration of L-745,870 affect transcriptional regulation in circadian studies?
Chronic administration (6-day IP injections, 1 mg/kg) significantly reduces Adcy1 mRNA expression in murine retinas, disrupting circadian rhythms (p < 0.001), whereas acute dosing shows no effect . Methodologically, this requires dissection at specific circadian times (CT6/CT18) under constant darkness and quantification via qPCR with Hprt normalization .
Q. What methodological considerations are critical when investigating L-745,870’s effects on retinal light responses?
- Use intensity-response curves with large/small light spots to differentiate ON/OFF retinal ganglion cell responses .
- Measure changes in dynamic range (0.22 log unit increase in sensitivity in Sprague-Dawley rats) and validate via immunoblotting for phosphorylated proteins (e.g., pSer71-Pdc) .
- Control for strain-specific effects (e.g., P23H rats for degenerative retinopathy models) .
Q. How can researchers resolve contradictions between L-745,870’s high D4 receptor affinity and lack of efficacy in schizophrenia trials?
Despite its high D4 selectivity, L-745,870 failed to improve schizophrenia symptoms in clinical trials . To address this:
- Evaluate compensatory mechanisms (e.g., D2/D3 receptor upregulation) using PET imaging or conditional D4 knockout models.
- Test combination therapies (e.g., with 5-HT2A antagonists) to mimic atypical antipsychotic polypharmacy observed in clozapine .
Q. What experimental designs are appropriate for evaluating L-745,870’s potential in treating L-DOPA-induced dyskinesia?
- MPTP-lesioned macaques : Administer L-745,870 (0.01–0.1 mg/kg IM) 1–2 hours before L-DOPA, assessing dyskinesia severity via the AIMs scale .
- Behavioral endpoints : Monitor "on-time" without dyskinesia and validate via videography and blinded scoring .
- Safety : Confirm no interference with L-DOPA’s antiparkinsonian effects using locomotor activity assays .
Q. How does L-745,870’s pharmacokinetic profile influence its application in CNS research?
L-745,870’s BBB permeability and oral bioavailability enable systemic administration in neurobehavioral studies. However, its short half-life (~2–3 hours) necessitates osmotic pumps for chronic studies . Quantify brain penetration via HPLC of retinal or striatal tissue .
Data Contradiction Analysis
Q. Why does L-745,870 increase pSer71-Pdc levels in acute settings but disrupt circadian rhythms chronically?
Acute administration (single IP dose) transiently elevates pSer71-Pdc by blocking tonic D4 receptor signaling in photoreceptors . Chronic use depletes Adcy1 mRNA, desynchronizing circadian oscillators downstream of dopamine signaling . This dichotomy highlights the importance of temporal dosing protocols in experimental design.
Q. What explains the conflicting results of L-745,870 in combination therapies (e.g., with lurasidone)?
Co-administration with lurasidone (10 mg/kg) in marmosets reduced cognitive benefits due to opposing effects on D4 and 5-HT7 receptors . This underscores the need for dose-response matrices and receptor occupancy studies when designing polypharmacy regimens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
